Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
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Description
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate and similar compounds has been reported in the literature . The yield was reported to be 78.80%, and the product was described as a yellow powder .
Molecular Structure Analysis
The molecular formula of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is C12H11NO3. Its molecular weight is 217.22 . The InChI code is 1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a solid at room temperature. It has a density of 1.2±0.1 g/cm3. Its boiling point is 364.2±30.0 °C at 760 mmHg. The vapor pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.0±3.0 kJ/mol. The flash point is 174.1±24.6 °C .
Scientific Research Applications
Synthesis Methods
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is involved in various synthesis methods for creating complex molecules. For example, it is used in the stereoselective synthesis of anti-2-oxazolidinones through SN2 cyclization of N-Boc-β-amino alcohols, highlighting its versatility in organic synthesis (Madhusudhan et al., 2003). Additionally, it serves as a precursor in the efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions, emphasizing its role in the development of novel organic compounds (Yavari et al., 2008).
Corrosion Inhibition
Research has also explored the use of oxazole derivatives, closely related to ethyl 5-phenyl-1,3-oxazole-4-carboxylate, as corrosion inhibitors on mild steel in hydrochloric acid medium. This indicates the potential of oxazole derivatives in protecting metals against corrosion, demonstrating their practical applications in materials science (Rahmani et al., 2018).
Pharmaceutical Applications
While explicitly avoiding drug use and dosage details, it's worth noting that derivatives of ethyl 5-phenyl-1,3-oxazole-4-carboxylate have been investigated for their antimicrobial properties. These studies suggest the potential of these compounds in developing new antimicrobial agents, thus contributing to pharmaceutical research aimed at combating infectious diseases (Biointerface Research in Applied Chemistry, 2020).
Chemical Space Expansion
Further research into the chemical space of sp3-enriched 4,5-disubstituted oxazoles, starting from ethyl oxazole-4-carboxylates, underscores the compound's role in advancing synthetic and medicinal chemistry. The development of functional group transformations expands the toolkit available for creating novel compounds with potential applications across various fields (Slobodyanyuk et al., 2019).
properties
IUPAC Name |
ethyl 5-phenyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBYYERWTHYROG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383867 |
Source
|
Record name | ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |
CAS RN |
32998-97-3 |
Source
|
Record name | ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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